molecular formula C13H14FNO2 B2778473 1-{3-[(2-fluorophenyl)methoxy]azetidin-1-yl}prop-2-en-1-one CAS No. 2361655-58-3

1-{3-[(2-fluorophenyl)methoxy]azetidin-1-yl}prop-2-en-1-one

Cat. No.: B2778473
CAS No.: 2361655-58-3
M. Wt: 235.258
InChI Key: ARVDXSYCSOIMAA-UHFFFAOYSA-N
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Description

1-{3-[(2-fluorophenyl)methoxy]azetidin-1-yl}prop-2-en-1-one is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The presence of the 2-fluorophenyl group and the azetidine ring in its structure makes this compound an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(2-fluorophenyl)methoxy]azetidin-1-yl}prop-2-en-1-one typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.

    Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorinated aromatic compound and a suitable leaving group.

    Formation of the Prop-2-en-1-one Moiety: The prop-2-en-1-one moiety can be formed through a Claisen-Schmidt condensation reaction between an aldehyde and a ketone under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(2-fluorophenyl)methoxy]azetidin-1-yl}prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the azetidine ring, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{3-[(2-fluorophenyl)methoxy]azetidin-1-yl}prop-2-en-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{3-[(2-fluorophenyl)methoxy]azetidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The presence of the 2-fluorophenyl group and the azetidine ring can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1-[3-[(2-Chlorophenyl)methoxy]azetidin-1-yl]prop-2-en-1-one: Similar structure with a chlorine atom instead of fluorine.

    1-[3-[(2-Bromophenyl)methoxy]azetidin-1-yl]prop-2-en-1-one: Similar structure with a bromine atom instead of fluorine.

    1-[3-[(2-Methylphenyl)methoxy]azetidin-1-yl]prop-2-en-1-one: Similar structure with a methyl group instead of fluorine.

Uniqueness

The uniqueness of 1-{3-[(2-fluorophenyl)methoxy]azetidin-1-yl}prop-2-en-1-one lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[3-[(2-fluorophenyl)methoxy]azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c1-2-13(16)15-7-11(8-15)17-9-10-5-3-4-6-12(10)14/h2-6,11H,1,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVDXSYCSOIMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)OCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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